molecular formula C14H10ClN3O3 B5241043 N-(2-chlorophenyl)-2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B5241043
M. Wt: 303.70 g/mol
InChI Key: BQZWGUKOSMVHSS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is attached to the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate.

    Industry: May be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide depends on its specific application:

    Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of functional groups like the oxadiazole and furan rings, which can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-chlorophenyl)-2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]acetamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

    N-(2-chlorophenyl)-2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide: is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds with other heterocyclic rings.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-9-4-1-2-5-10(9)16-13(19)8-12-17-14(21-18-12)11-6-3-7-20-11/h1-7H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZWGUKOSMVHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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